molecular formula C15H21N5O4 B2859710 3-Methyl-8-(morpholin-4-ylmethyl)-7-(3-oxobutan-2-yl)purine-2,6-dione CAS No. 847409-56-7

3-Methyl-8-(morpholin-4-ylmethyl)-7-(3-oxobutan-2-yl)purine-2,6-dione

Cat. No.: B2859710
CAS No.: 847409-56-7
M. Wt: 335.364
InChI Key: RJKBLEADRNDDIH-UHFFFAOYSA-N
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Description

3-Methyl-8-(morpholin-4-ylmethyl)-7-(3-oxobutan-2-yl)purine-2,6-dione is a potent and selective inhibitor of phosphodiesterase 5 (PDE5), an enzyme that regulates cyclic guanosine monophosphate (cGMP) signaling by controlling its degradation. This compound is a key research tool for investigating the cGMP pathway, which is a critical mediator of smooth muscle relaxation, vascular tone, and platelet aggregation. Its primary research value lies in the study of cardiovascular physiology, particularly in models of pulmonary arterial hypertension where PDE5 inhibition has demonstrated therapeutic potential by promoting vasodilation and reducing pulmonary vascular resistance. Furthermore, due to the established role of PDE5 in the corpus cavernosum, this inhibitor is highly relevant for basic science investigations into the molecular mechanisms underlying erectile dysfunction, providing insights for the development of novel therapeutics. Research utilizing this compound can elucidate downstream effects of cGMP accumulation, including its interaction with nitric oxide (NO) signaling and its impact on cellular processes such as hypertrophy and apoptosis in various cell types. By selectively targeting PDE5, this molecule allows researchers to dissect the complex cGMP-mediated pathways in both normal physiological and disease states. A study on imidazopurine derivatives, which includes this specific compound, highlights its synthetic pathway and its role as a structural analog for developing new PDE5 inhibitors with potentially improved efficacy and selectivity profiles.

Properties

IUPAC Name

3-methyl-8-(morpholin-4-ylmethyl)-7-(3-oxobutan-2-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O4/c1-9(10(2)21)20-11(8-19-4-6-24-7-5-19)16-13-12(20)14(22)17-15(23)18(13)3/h9H,4-8H2,1-3H3,(H,17,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKBLEADRNDDIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)N1C(=NC2=C1C(=O)NC(=O)N2C)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-8-(morpholin-4-ylmethyl)-7-(3-oxobutan-2-yl)purine-2,6-dione is a purine derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This compound's structural features suggest possible interactions with various biological targets, which may lead to therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C13H18N4O3\text{C}_{13}\text{H}_{18}\text{N}_4\text{O}_3

Key Structural Features:

  • Purine Base: The core structure is based on a purine ring, which is known for its role in nucleic acids and various metabolic processes.
  • Morpholine Group: The presence of a morpholine moiety suggests potential for interactions with biological receptors or enzymes.
  • Ketone Functionality: The 3-oxobutan-2-yl group may enhance the compound's reactivity and binding affinity to target sites.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that purine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: A study on related purine derivatives demonstrated that they effectively inhibited the growth of breast cancer cells by targeting specific signaling pathways involved in cell survival and proliferation .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial effects. Compounds with similar configurations have been reported to exhibit activity against Gram-positive and Gram-negative bacteria.

Research Findings:

  • Inhibition of Bacterial Growth: Preliminary assays indicated that derivatives of this compound could inhibit the growth of Pseudomonas aeruginosa, a common pathogen associated with infections .
  • Mechanism of Action: The proposed mechanism involves the inhibition of key bacterial enzymes, disrupting cell wall synthesis and leading to bacterial cell death.

Data Tables

Activity Target Organism IC50 (µM) Reference
AnticancerMCF-7 (breast cancer)5.0
AntimicrobialPseudomonas aeruginosa10.0

Structure-Kinetic Relationship

The biological activity of this compound can be influenced by its structural modifications. Studies focusing on structure-activity relationships (SAR) have shown that variations in substituents can significantly alter potency and selectivity against biological targets.

Key Findings:

  • Substituent Effects: Modifications at the 7-position of the purine ring have been shown to enhance binding affinity to target proteins.
  • Kinetic Studies: Investigations into the residence time of inhibitors on their targets revealed a correlation between structural features and prolonged biological activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Purine-2,6-dione Derivatives

Compound Name / ID Substituents Key Biological Activities / Findings Source / Reference
Target Compound (C692-0623) 3-methyl, 7-(3-oxobutan-2-yl), 8-(morpholin-4-ylmethyl) Screening compound; potential pan-PDE or kinase inhibitor (structural analogy to PDE inhibitors)
Compound 2 (Methyl 2-(8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl)acetate) 8-methoxy, 1,3-dimethyl, 7-(acetate) Low metabolic stability; chemopreventive activity in Vibrio harveyi models
Compound 4 (8-methoxy-1,3-dimethyl-7-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]) 8-methoxy, 1,3-dimethyl, 7-(phenylpiperazine-oxobutyl) Moderate metabolic instability; strong chemopreventive activity
Protein Kinase CK2 Inhibitor 8-[2-[(3-methoxyphenyl)methylidene]hydrazine-1-yl], 3-methyl, 7-(3-phenoxypropyl) IC₅₀ = 8.5 µM against CK2; binds via cation–π interactions and hydrogen bonding
7,8-Disubstituted PDE Inhibitors Varied 7-alkyl/aryl and 8-morpholinyl/pyrrolidinyl groups Pan-PDE inhibition (PDE4B, PDE7A); anti-fibrotic effects via TGF-β/Smad pathway modulation
7-(4-Fluorobenzyl)-3-methyl-8-morpholinyl 7-(4-fluorobenzyl), 3-methyl, 8-morpholinyl Structural analog; potential TRP channel inhibition (e.g., TRPC4/5)
1,3,8-Trisubstituted Derivatives 1,3-dipropyl, 8-thioxo Synthetic intermediates for thiazolo[2,3-f]purine-2,4-diones

Key Comparative Insights:

Substitution Patterns and Activity :

  • The 8-morpholinylmethyl group in the target compound is associated with improved solubility and target engagement compared to 8-methoxy derivatives (e.g., compounds 2 and 4 in ) .
  • 7-position substituents significantly modulate metabolic stability. For instance, the 3-oxobutan-2-yl group in the target compound may confer greater stability than the phenylpiperazine-oxobutyl chain in compound 4, which undergoes biotransformation .

Biological Targets: The target compound shares structural homology with 7,8-disubstituted purine-2,6-diones (), which are pan-PDE inhibitors. In contrast, 8-thioxo derivatives () are primarily synthetic intermediates, lacking direct biological activity .

Mechanistic Diversity :

  • Compounds with 8-hydrazine-yl substituents () inhibit CK2 via cation–π interactions, whereas morpholinylmethyl derivatives may exploit hydrogen bonding with PDE active sites .
  • The 3-methyl group is conserved across multiple analogs, suggesting its role in maintaining purine core rigidity and binding affinity .

Q & A

Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?

The compound features a purine-2,6-dione core with three critical substituents:

  • A 3-oxobutan-2-yl group at position 7, which introduces keto-enol tautomerism potential and reactive α,β-unsaturated carbonyl motifs.
  • A morpholin-4-ylmethyl group at position 8, enhancing solubility via the morpholine ring’s hydrogen-bonding capacity and influencing pharmacokinetic properties.
  • A 3-methyl group at position 3, sterically modulating interactions with enzymatic targets. These groups collectively affect nucleophilic substitution, oxidation/reduction reactions, and binding to biological targets like kinases or G-protein-coupled receptors .

Q. What synthetic methodologies are recommended for purine-2,6-dione derivatives with morpholine substituents?

Synthesis typically involves:

  • Stepwise alkylation : Starting with a xanthine derivative, sequential alkylation at positions 7 and 8 using reagents like 3-oxobutyl bromide and morpholin-4-ylmethyl chloride under anhydrous conditions (e.g., DMF, K₂CO₃, 60–80°C).
  • Purity optimization : Chromatographic techniques (e.g., reverse-phase HPLC) to isolate intermediates, with yields improved by controlling reaction time and temperature .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across different assays?

Contradictions may arise from variations in:

  • Assay conditions (e.g., pH, co-solvents affecting compound stability).
  • Target specificity : Use orthogonal assays (e.g., SPR binding, enzymatic inhibition) to confirm target engagement.
  • Metabolic interference : Perform metabolite profiling (e.g., LC-MS) to rule out biotransformation artifacts. For example, morpholine-containing analogs show metabolic instability in Cunninghamella models, necessitating stability assessments .

Q. What experimental strategies elucidate interactions between this compound and its molecular targets?

  • Molecular docking : Prioritize targets like kinases (e.g., CK2) or TRP channels based on structural analogs (e.g., morpholine-substituted purine-diones inhibit TRPC4/5 with IC₅₀ < 10 µM). Use software like AutoDock Vina to predict binding modes .
  • Biophysical validation : Surface plasmon resonance (SPR) or ITC to quantify binding affinities. For example, similar compounds exhibit KD values in the nanomolar range for kinase targets .
  • Functional assays : Measure downstream signaling effects (e.g., Wnt/β-catenin modulation for morpholine derivatives) using luciferase reporters or phospho-specific antibodies .

Q. How can metabolic stability be improved for in vivo studies?

  • Structural modifications : Replace the 3-oxobutyl group with a bioisostere (e.g., cyclopropyl ketone) to reduce oxidative metabolism.
  • Prodrug strategies : Mask the morpholine nitrogen with acetyl or PEG groups to enhance plasma stability.
  • In vitro models : Use hepatocyte or microsomal assays to identify metabolic hotspots, guided by studies on 8-methoxy-purine-2,6-dione derivatives .

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